molecular formula C14H12N2O3S B2855081 N1-((5-benzoylthiophen-2-yl)methyl)oxalamide CAS No. 1797078-84-2

N1-((5-benzoylthiophen-2-yl)methyl)oxalamide

Cat. No. B2855081
CAS RN: 1797078-84-2
M. Wt: 288.32
InChI Key: RXOIJYIHFGRCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((5-benzoylthiophen-2-yl)methyl)oxalamide is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has shown promising results in various studies, particularly in the field of cancer research. In

Mechanism of Action

The mechanism of action of N1-((5-benzoylthiophen-2-yl)methyl)oxalamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylases, which are involved in DNA replication and gene expression. This inhibition may lead to the activation of apoptotic pathways and the suppression of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that N1-((5-benzoylthiophen-2-yl)methyl)oxalamide has low toxicity in normal cells and tissues, indicating its potential as a safe and effective therapeutic agent. In addition, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N1-((5-benzoylthiophen-2-yl)methyl)oxalamide in lab experiments is its high potency and selectivity towards cancer cells. This allows for a more targeted approach to cancer therapy, minimizing the side effects associated with traditional chemotherapy. However, a limitation of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N1-((5-benzoylthiophen-2-yl)methyl)oxalamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as inflammatory and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

N1-((5-benzoylthiophen-2-yl)methyl)oxalamide can be synthesized through a multi-step process. The first step involves the reaction of 5-benzoylthiophene-2-carbaldehyde with methylamine to form N-(5-benzoylthiophen-2-yl)methylamine. This intermediate product is then reacted with oxalyl chloride to form N-(5-benzoylthiophen-2-yl)methyl-2-oxoacetamide, which is further reacted with hydroxylamine hydrochloride to produce N1-((5-benzoylthiophen-2-yl)methyl)oxalamide.

Scientific Research Applications

N1-((5-benzoylthiophen-2-yl)methyl)oxalamide has been studied extensively in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N'-[(5-benzoylthiophen-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c15-13(18)14(19)16-8-10-6-7-11(20-10)12(17)9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOIJYIHFGRCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((5-benzoylthiophen-2-yl)methyl)oxalamide

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